Comparative Antimicrobial Activity: Acetylated,amidated P60.4 versus Native LL-37 in Upper Respiratory Tract Infection Models
In a systematic study of LL-37-derived peptides for therapeutic application in upper respiratory tract infections, the acetylated and amidated version of the lead peptide P60.4 (a 24-amino-acid LL-37 fragment) was directly compared with native full-length LL-37 for antimicrobial activity. The acetylated and amidated version displayed higher or equal antimicrobial activity compared to LL-37 against both Gram-positive and Gram-negative bacterial strains, while simultaneously showing no detectable cytotoxicity [1]. This represents the most direct published evidence that terminal capping modifications can maintain or enhance antimicrobial potency in an LL-37-derived sequence.
| Evidence Dimension | Antimicrobial activity (relative potency) |
|---|---|
| Target Compound Data | Acetylated,amidated P60.4: higher or equal antimicrobial activity compared to native LL-37; no toxicity observed |
| Comparator Or Baseline | Native LL-37 (full-length, 37 amino acids, unmodified): baseline antimicrobial activity; measurable cytotoxicity present |
| Quantified Difference | Qualitative improvement ('higher or equal') with elimination of toxicity — a dual advantage in therapeutic index |
| Conditions | In vitro antimicrobial susceptibility testing; cytotoxicity assessed in mammalian cell culture systems (Peptides 2006, 27:649-660) |
Why This Matters
This direct comparative evidence demonstrates that acetylated,amidated LL-37-derived peptides can achieve at least equivalent antimicrobial potency while eliminating the cytotoxicity that has limited the clinical translation of native LL-37, directly informing compound selection for therapeutic development programs.
- [1] Nell MJ, Tjabringa GS, Wafelman AR, Verrijk R, Hiemstra PS, Drijfhout JW, Grote JJ. Development of novel LL-37 derived antimicrobial peptides with LPS and LTA neutralizing and antimicrobial activities for therapeutic application. Peptides. 2006;27(4):649-660. doi:10.1016/j.peptides.2005.09.016 View Source
